3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-2-25-11-13(9-21-25)18-22-17(27-23-18)10-19-16(26)7-8-24-12-20-14-5-3-4-6-15(14)24/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZDVJLVIBFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of Benzodiazole: Benzodiazole can be synthesized by the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Preparation of Pyrazole: Pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones.
Preparation of Oxadiazole: Oxadiazoles are typically formed by the cyclization of acylhydrazides with carboxylic acids or their derivatives.
The final step involves the coupling of these heterocyclic units through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodiazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms like hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Pharmacological and Physicochemical Implications
Target Selectivity
- Target Compound : The benzimidazole core may favor kinase inhibition (e.g., BCR-ABL or EGFR), while the oxadiazole-pyrazole moiety could enhance binding to ATP pockets .
- Quinazolinone Analogue (): The planar quinazolinone system is associated with topoisomerase inhibition or histone deacetylase (HDAC) modulation, common in anticancer agents .
Physicochemical Properties (Inferred)
- Lipophilicity : The ethyl group on the target compound’s pyrazole likely increases logP compared to the methylpyrazole in and the phenyl group in .
- Metabolic Stability: The oxadiazole ring in the target compound may reduce susceptibility to esterase-mediated degradation compared to the amide/quinazolinone system in .
Research Findings and Limitations
Key Insights
- The benzimidazole-oxadiazole-pyrazole architecture offers a balance between target affinity and metabolic stability, distinguishing it from quinazolinone- or thiazole-based analogues.
- The ethyl substituent on pyrazole may improve blood-brain barrier penetration compared to analogues with methyl or phenyl groups .
Gaps in Evidence
- No explicit pharmacological data (e.g., IC50, toxicity) are provided in the cited sources, limiting direct efficacy comparisons.
Biological Activity
The compound 3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a propanamide structure, with an ethyl pyrazole and an oxadiazole substituent. The structural complexity suggests a potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives of pyrazoles and oxadiazoles have demonstrated significant antibacterial and antifungal activities against various pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Candida albicans | Moderate antifungal activity |
These findings indicate that the target compound may exhibit similar antimicrobial effects due to its structural components.
Anticancer Activity
Compounds containing pyrazole and oxadiazole rings have been investigated for their anticancer properties. For example, studies show that specific pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
The data suggest that the target compound could possess similar anticancer activities based on its structural analogies.
Anti-inflammatory Activity
Additionally, benzodiazole derivatives are known for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes.
This mechanism suggests that the target compound may also contribute to reducing inflammation in biological systems.
Case Study 1: Synthesis and Evaluation
A study synthesized a related compound using a multi-step reaction involving benzodiazole and pyrazole derivatives. The synthesized product was evaluated for its biological activity against several pathogens and cancer cell lines, showing promising results in both antimicrobial and anticancer assays.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted on various benzodiazole derivatives. It was found that modifications in the side chains significantly influenced their biological efficacy. This emphasizes the importance of structural optimization in enhancing the biological activity of compounds like the target molecule.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving condensation reactions and heterocyclic ring formation. Key steps include:
- Oxadiazole Formation : Reacting nitrile intermediates with hydroxylamine in polar aprotic solvents (e.g., DMF) under reflux .
- Coupling Reactions : Use cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type couplings to attach the benzodiazolyl moiety .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yields (typically 15–20% in multi-step syntheses) .
Q. How should researchers characterize this compound’s structural integrity?
- Spectroscopy : H/C NMR to confirm substituent connectivity and purity. Key signals include benzodiazole aromatic protons (~7.5–8.5 ppm) and oxadiazole methylene protons (~4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) to verify molecular weight (e.g., [M+H] peaks) .
- Elemental Analysis : Validate stoichiometry with ≤0.4% deviation from theoretical values .
Q. What methods assess solubility and stability for in vitro assays?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Solvatochromic shifts in λmax indicate polarity effects .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 24–72 hours). Use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and guide structural modifications?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate with experimental IC50 data from enzyme inhibition assays .
- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
Q. What experimental designs resolve contradictions in reported biological activity?
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify off-target effects .
- Orthogonal Assays : Combine MTT cytotoxicity assays with Western blotting (e.g., caspase-3 activation for apoptosis) to confirm mechanism .
- Control Compounds : Include structurally similar analogs (e.g., triazole or pyrazole variants) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Substituent Variation : Replace the ethyl group on pyrazole with cyclopropyl or methylthio groups to modulate lipophilicity (logP) .
- Bioisosteres : Substitute the oxadiazole with 1,2,4-triazole or thiadiazole rings to enhance metabolic stability .
- Pharmacokinetic Profiling : Measure microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
Q. What advanced techniques validate synthetic intermediates with conflicting spectral data?
- 2D NMR : HSQC and HMBC to resolve ambiguous proton-carbon correlations .
- X-ray Crystallography : Resolve stereochemical uncertainties for crystalline intermediates .
- Isotopic Labeling : Use N-labeled precursors to confirm nitrogen connectivity in heterocycles .
Q. How can green chemistry principles be applied to scale-up synthesis?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable reactions .
- Catalyst Recycling : Immobilize copper catalysts on silica to reduce heavy metal waste .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 48 hours) and improve yields by 10–15% .
Q. What safety protocols are critical for handling reactive intermediates?
- PPE : Use nitrile gloves, goggles, and fume hoods when working with sulfonyl chlorides or azide precursors .
- Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., NaHCO3 for HCl byproducts) .
- Emergency Procedures : Immediate eye irrigation (15 minutes) for solvent exposure, followed by medical evaluation .
Q. How do researchers reconcile discrepancies between computational predictions and experimental results?
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to refine docking models .
- Experimental Validation : Synthesize top-ranked virtual hits and test in biochemical assays (e.g., kinase inhibition) .
- Error Analysis : Quantify force field inaccuracies by comparing DFT-optimized geometries with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
